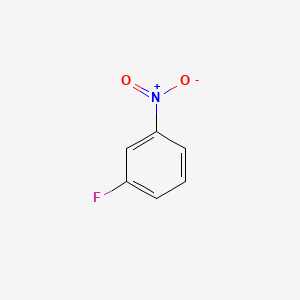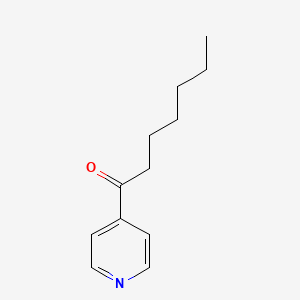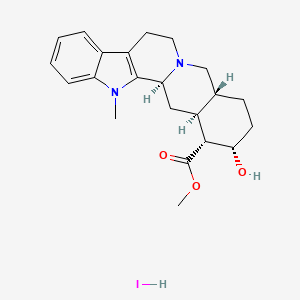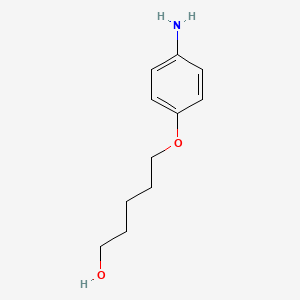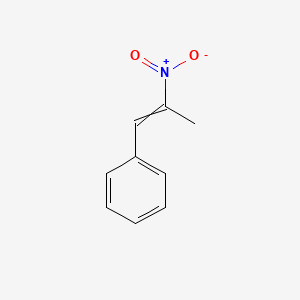
2-Aminofluorene
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del 2-aminofluoreno normalmente implica la reducción del 2-nitrofluoreno. Un método común incluye el uso de hidrato de hidracina y un catalizador de paladio sobre carbón. El proceso consiste en disolver el 2-nitrofluoreno en etanol, agregar el catalizador y luego introducir lentamente el hidrato de hidracina. La mezcla de reacción se calienta hasta que el nitrofluoreno se disuelve por completo, y el producto se precipita agregando agua caliente .
Métodos de producción industrial: Si bien el 2-aminofluoreno se sintetiza principalmente en entornos de laboratorio, los métodos de producción industrial probablemente seguirían procesos de reducción similares, ampliados para acomodar cantidades más grandes. El uso de catalizadores eficientes y condiciones de reacción optimizadas sería esencial para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones: El 2-aminofluoreno se somete a diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar diferentes derivados.
Reducción: El método principal de síntesis implica la reducción del 2-nitrofluoreno.
Sustitución: El grupo amino puede participar en reacciones de sustitución, formando varios derivados.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se utilizan comúnmente el hidrato de hidracina y el paladio sobre carbón.
Sustitución: Reactivos como el anhídrido acético se pueden utilizar para reacciones de acetilación.
Productos principales:
Oxidación: Varios derivados oxidados.
Reducción: El propio 2-aminofluoreno.
Sustitución: Derivados como el 2-acetilaminofluoreno.
Aplicaciones Científicas De Investigación
El 2-aminofluoreno se utiliza ampliamente en la investigación científica debido a sus propiedades mutagénicas y carcinogénicas. Algunas aplicaciones clave incluyen:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de las arilaminas y sus derivados.
Biología: Empleado en estudios relacionados con la intercalación del ADN y la mutagénesis.
Medicina: Investigado por su posible papel en la investigación del cáncer, particularmente en la comprensión de los mecanismos de la carcinogénesis.
Industria: Utilizado en el desarrollo de células fotovoltaicas orgánicas y otros materiales avanzados.
Mecanismo De Acción
El 2-aminofluoreno ejerce sus efectos principalmente a través de su capacidad para intercalar con el ADN. Puede metabolizarse para formar especies reactivas, como el 2-acetilaminofluoreno-N-sulfato, que pueden atacar residuos de guanina en los ácidos nucleicos. Esta interacción puede conducir a mutaciones, incluidas sustituciones de bases y mutaciones de cambio de marco .
Compuestos similares:
2-Acetilaminofluoreno: Similar en estructura y utilizado en aplicaciones de investigación similares.
N-Hidroxi-2-aminofluoreno: Otro derivado con propiedades comparables.
Singularidad: El 2-aminofluoreno es único debido a su estructura específica, que le permite intercalar con el ADN y formar especies reactivas que pueden inducir mutaciones. Su estructura relativamente voluminosa y la presencia de un grupo amino primario contribuyen a su comportamiento químico distintivo .
Comparación Con Compuestos Similares
2-Acetylaminofluorene: Similar in structure and used in similar research applications.
N-Hydroxy-2-aminofluorene: Another derivative with comparable properties.
Uniqueness: 2-Aminofluorene is unique due to its specific structure, which allows it to intercalate with DNA and form reactive species that can induce mutations. Its relatively bulky structure and the presence of a primary amine group contribute to its distinct chemical behavior .
Propiedades
IUPAC Name |
9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFHWQYWJMEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049223 | |
| Record name | 2-Aminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-aminofluorene is a brown crystal powder. (NTP, 1992), Brown solid; [CAMEO] Off-white powder; [MSDSonline] | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3067 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, estimated water solubility of 33 mg/l at 25 °C | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINOFLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000279 [mmHg] | |
| Record name | 2-Aminofluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3067 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
CANCERS OF THE GI TRACT, ESP OF THE COLON, ARE PREVALENT IN INDUSTRIALIZED NATIONS. NUTRITIONAL FACTORS & THE INTESTINAL FLORA HAVE BEEN ASSIGNED CAUSAL ROLES IN THE ETIOLOGY OF THESE NEOPLASIAS. ANAEROBIC BACTERIA (BACTEROIDES FRAGILIS G4841, B VULGATUS K871, & B THETAIOTAOMICRON T2979, ISOLATES OF HUMAN ORIGIN) POSSESS ENZYMATIC ABILITY TO CONVERT 2-AMINOFLUORENE TO SUBSTANCES MUTAGENIC TO SALMONELLA TYPHIMURIUM. THE AMES ASSAY HAVE BEEN ADAPTED TO THE STUDY OF POSSIBLE FACTORS CONTRIBUTING TO GI CANCERS. CULTURES OF THE ANAEROBES WERE GROWN FOR 28 HR AT 37 °C, DISRUPTED BY SONICATION, CENTRIFUGED, & THE SUPERNATANT COLLECTED. ONE ML OF THE BACTERIAL EXTRACT WAS MIXED WITH EITHER 2-NITROFLUORENE OR 2-AMINOFLUORENE (FINAL CONCN 5 MG/ML) & INCUBATED AT 37 °C FOR 24 HR & ASSAYED FOR MUTAGENICITY USING TA1538. IT WAS FOUND THAT FILTRATES OF CULTURES OF B VULGATUS GROWN IN THE PRESENCE OF EITHER 2-NITROFLUORENE OR 2-AMINOFLUORENE WERE DEVOID OF SUBSTANCES POSSESSING DIRECT-ACTING FRAMESHIFT MUTAGENIC ACTIVITY; HOWEVER SUCH ACTIVITY WAS EVIDENT WHEN THE FILTRATES WERE INCUBATED IN THE PRESENCE OF MICROSOMAL ENZYMES. THE PRESENT FINDINGS INDICATE THAT THE CONVERSION OF 2-NITROFLUORENE TO 2-AMINOFLUORENE BY ANAEROBIC BACTERIA IS PROBABLY NOT THE COMPLETE EXPLANATION FOR REDUCTION IN YIELD OF MUTANTS OBSERVED IN OTHER AMES/GI TRACT SHORT-TERM ASSAYS USING GERM-FREE ANIMALS THAT WERE COLONIZED WITH SALMONELLA & B VULGATUS. | |
| Record name | 2-AMINOFLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM DIL ALC, LONG PLATES FROM DIL ALCOHOL | |
CAS No. |
153-78-6 | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Aminofluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-aminofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoren-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A69OS195N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-AMINOFLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
257 to 261 °F (NTP, 1992), 131-132 °C | |
| Record name | 2-AMINOFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-AMINOFLUORENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4026 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 2-aminofluorene in cells, and how does this interaction lead to its carcinogenic effects?
A1: this compound primarily targets DNA within cells []. Its metabolic activation results in the formation of reactive metabolites that can form covalent bonds with DNA bases, primarily guanine [, , ]. These DNA adducts disrupt the DNA structure and interfere with crucial cellular processes, such as replication and transcription, ultimately increasing the risk of mutations and cancer development [, ].
Q2: What is the predominant DNA adduct formed by this compound, and what makes it significant?
A2: The predominant adduct is N-(deoxyguanosin-8-yl)-2-aminofluorene [, ]. This adduct, formed at the C8 position of guanine, is particularly important because it is found in high levels in target tissues of animals exposed to this compound and is considered a critical lesion in the initiation of carcinogenesis [, ].
Q3: How does the position of this compound adducts on DNA affect transcription?
A3: Research using a Xenopus 5S RNA gene model showed that both N-acetyl-2-aminofluorene and this compound adducts, when positioned on the template strand of DNA, effectively block transcription []. Conversely, transcription proceeds with minimal disruption when these adducts are located on the non-template strand []. This highlights the strand-specific nature of transcriptional inhibition by these bulky adducts.
Q4: Can single-strand-specific endonucleases remove this compound adducts from DNA?
A4: Studies have shown that the N-(deoxyguanosin-8-yl)-N-acetyl-2-aminofluorene adduct, which causes significant distortion in the DNA double helix, is preferentially excised from DNA by single-strand-specific endonucleases []. This suggests a mechanism for the preferential repair of this specific adduct compared to the 3-(deoxyguanosin-N2-yl)-N-acetyl-2-aminofluorene adduct.
Q5: this compound requires metabolic activation to exert its carcinogenic effects. What are the key enzymes involved in this process?
A5: Two key enzymes are implicated in the metabolic activation of this compound:
- N-acetyltransferase (NAT): This enzyme catalyzes the N-acetylation of this compound, converting it to N-acetyl-2-aminofluorene [, ]. While this can be a detoxification pathway, N-acetyl-2-aminofluorene can be further metabolized to highly reactive species [, ].
- Sulfotransferase: This enzyme catalyzes the formation of N-sulfoöxy-2-aminofluorene, a highly reactive electrophile that readily forms DNA adducts [].
Q6: What is the significance of N-sulfoöxy-2-aminofluorene in this compound-induced carcinogenesis?
A6: Research indicates that N-sulfoöxy-2-aminofluorene is the primary carcinogenic metabolite of N-hydroxy-2-acetylaminofluorene, particularly in the livers of infant male B6C3F1 mice []. This conclusion stems from observations that inhibiting sulfotransferase activity significantly reduces both DNA adduct formation and tumor development [].
Q7: Does the presence of specific cytochrome P450 enzymes influence this compound metabolism?
A7: Yes, research has identified a role for cytochrome P450 isozymes, particularly cytochrome P450 1A2, in the metabolic activation of this compound [, ]. Induction of this enzyme leads to increased formation of mutagenic metabolites []. Conversely, certain cytochrome P450 inducers can also inhibit this compound mutagenesis, likely due to competing metabolic pathways [].
Q8: Are there tissue-specific differences in the metabolic activation of this compound?
A8: Yes, studies using Syrian hamsters have demonstrated that both N-acetyltransferase and sulfotransferase activities are present in tissues like the liver, bladder, and colon []. The balance of these enzyme activities likely contributes to the tissue-specific carcinogenicity of this compound.
Q9: How does acetylator genotype influence the metabolism and carcinogenicity of this compound?
A9: Acetylator genotype, determined by variations in the NAT2 gene, plays a crucial role in this compound-induced carcinogenicity [, , ].
- Rapid acetylators: Rapid acetylators, with higher NAT2 activity, are more efficient at converting this compound to N-acetyl-2-aminofluorene [, , ]. This can lead to higher levels of N-hydroxy-N-acetyl-2-aminofluorene, which is further metabolized to reactive species in the liver, potentially increasing the risk of liver cancer [, , ]. Conversely, rapid acetylation may be protective against bladder cancer because it reduces the amount of this compound reaching the bladder [].
- Slow acetylators: Slow acetylators, with lower NAT2 activity, have higher levels of unacetylated this compound, which can be activated to N-hydroxy-2-aminofluorene in the bladder, potentially increasing the risk of bladder cancer [].
Q10: Can interindividual variations in this compound metabolism be attributed solely to NAT2 genotype?
A10: While NAT2 genotype is a major determinant, studies using congenic mouse strains have shown that other genetic factors, independent of the NAT2 locus, also contribute to variations in this compound metabolism and DNA adduct formation []. These unidentified genetic factors appear to influence the overall metabolic profile of this compound, highlighting the complexity of interindividual susceptibility.
Q11: What analytical techniques are employed to study the metabolism and DNA adduct formation of this compound?
A11: A range of sophisticated techniques are used to study this compound, including:
- High-performance liquid chromatography (HPLC): This technique is widely used to separate and quantify this compound metabolites and DNA adducts [, , , ].
- 32P-Postlabeling assay: This highly sensitive method allows for the detection and quantification of DNA adducts, even at low levels [, ].
- Gas chromatography-mass spectrometry (GC-MS): This technique is primarily used to measure this compound-hemoglobin adducts, providing a valuable biomarker of exposure [].
- Immunochemical methods: Antibodies specific for this compound-DNA adducts have been developed and are used in techniques like radioimmunoassay for the sensitive detection and quantification of these adducts [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



